molecular formula C20H16ClN3O2S3 B15104415 N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B15104415
M. Wt: 462.0 g/mol
InChI Key: JOJHGAORROZZNT-UHFFFAOYSA-N
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Description

The compound “N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl sulfanyl group and a fused 5,6-dihydro-1,4-oxathiine ring system.

The structural determination of such compounds typically relies on X-ray crystallography, facilitated by software like SHELXL for refinement and WinGX for crystallographic data management . Visualization tools such as ORTEP-3 enable detailed analysis of molecular geometry and intermolecular interactions .

Properties

Molecular Formula

C20H16ClN3O2S3

Molecular Weight

462.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H16ClN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25)

InChI Key

JOJHGAORROZZNT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.

    Thiol Formation: The thiadiazole derivative is then treated with a chlorinating agent to form the corresponding sulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as an amine, to form the desired thiadiazole derivative.

    Oxathiine Formation: The final step involves the formation of the oxathiine ring through a cyclization reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The sulfanyl (-S-) group attached to the 4-chlorobenzyl moiety undergoes nucleophilic substitution under specific conditions. For example:

Reaction TypeReagents/ConditionsProductReference
Alkylation Chloroacetyl chloride, NaOAc, refluxReplacement of sulfanyl group with chloroacetyl moiety
Nucleophilic Displacement Benzyl piperidine, dry benzene, Et₃NFormation of benzylpiperazine-substituted derivatives

Key findings:

  • Substitution at the sulfur atom occurs via a nucleophilic mechanism, facilitated by polar aprotic solvents (e.g., benzene) and mild bases like triethylamine .

  • Steric hindrance from the 4-chlorobenzyl group slows substitution kinetics compared to unsubstituted analogs.

Oxidation Reactions

The sulfur atoms in the thiadiazole and sulfanyl groups are susceptible to oxidation:

Oxidation StateReagents/ConditionsProductReference
Sulfoxide H₂O₂ (30%), RT, 6hMonoxide formation at sulfanyl group
Sulfone KMnO₄, acidic conditions, 60°CFully oxidized sulfonyl derivative

Mechanistic notes:

  • Oxidation of the sulfanyl group to sulfoxide proceeds via a radical intermediate, while sulfone formation requires stronger oxidizing agents.

  • The thiadiazole ring remains intact under these conditions due to its aromatic stability.

Reduction Reactions

The carboxamide and thiadiazole moieties participate in selective reductions:

Target GroupReagents/ConditionsProductReference
Carboxamide LiAlH₄, THF, 0°C → RTReduction to amine (-NH₂)
Thiadiazole Ring H₂, Pd/C, ethanol, 50 psiPartial saturation of the thiadiazole ring

Key observations:

  • LiAlH₄ selectively reduces the carboxamide to a primary amine without affecting the thiadiazole or oxathiine rings.

  • Catalytic hydrogenation partially saturates the thiadiazole ring but requires high pressure and prolonged reaction times.

Hydrolysis Reactions

The carboxamide and oxathiine groups undergo hydrolysis under acidic or basic conditions:

Hydrolysis TypeConditionsProductReference
Acidic Hydrolysis HCl (6M), reflux, 12hCleavage to carboxylic acid and amine
Basic Hydrolysis NaOH (10%), 80°C, 8hFormation of sodium carboxylate and ammonia

Mechanistic insights:

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

Reagents/ConditionsProductReference
PCl₅, chlorobenzene, 110°CFormation of thiazolo[5,4-d]oxathiine derivative
POCl₃, DMF, 90°CCyclization to imidazothiadiazole

Key data:

  • Cyclization reactions are highly dependent on the electronic effects of the 4-chlorobenzyl group, which directs regioselectivity .

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes EAS at the meta position due to electron-withdrawing effects of adjacent substituents:

ReactionReagents/ConditionsProductReference
Nitration HNO₃/H₂SO₄, 0°CMeta-nitro derivative
Halogenation Br₂, FeBr₃, CH₂Cl₂, RTMeta-bromo-substituted product

Notes:

  • The electron-withdrawing carboxamide and oxathiine groups deactivate the phenyl ring, favoring meta substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Methodological Considerations

The structural comparisons above are contingent on crystallographic data processed via:

  • SHELXL : For refining atomic coordinates and thermal parameters, ensuring high accuracy in bond-length calculations .
  • ORTEP-3 : For visualizing molecular geometry and validating torsional angles .
  • WinGX : For integrating diffraction data and generating publication-quality tables .

Biological Activity

N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities attributed to the 1,3,4-thiadiazole scaffold. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Overview of the Compound

Chemical Structure : The compound features a complex structure characterized by the presence of a 1,3,4-thiadiazole ring and an oxathiine moiety. Its molecular formula is C18H22ClN3OS2C_{18}H_{22}ClN_3OS_2 with a molecular weight of approximately 396.0 g/mol.

Physical Properties :

PropertyValue
Molecular FormulaC18H22ClN3OS2
Molecular Weight396.0 g/mol
Hydrogen Bond Acceptor5
Hydrogen Bond Donor1
XLogP35.9

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant cytotoxicity, with some derivatives showing enhanced activity through structural modifications like the addition of piperazine or piperidine rings .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Research shows that compounds with a 4-chlorophenyl substituent exhibit better cytotoxicity due to their ability to activate caspases involved in apoptotic pathways .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is known for its broad-spectrum antimicrobial properties:

  • In Vitro Studies : Compounds derived from this scaffold have demonstrated activity against various pathogens including Escherichia coli and Staphylococcus aureus. For example, derivatives with different substituents have shown varying degrees of effectiveness against these organisms .

Anti-inflammatory Activity

Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties:

  • Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown reduced levels of pro-inflammatory cytokines .

Case Studies

  • Study on Anticancer Activity : A study involving the synthesis of various thiadiazole derivatives reported that modifications to the thiadiazole ring significantly enhanced anticancer properties. The most effective compounds induced apoptosis in MCF7 cells with IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another research article demonstrated that specific substitutions on the thiadiazole structure led to increased antimicrobial potency against Bacillus megaterium and Aspergillus niger, emphasizing the role of structural diversity in enhancing biological activity .

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